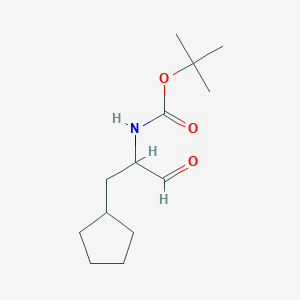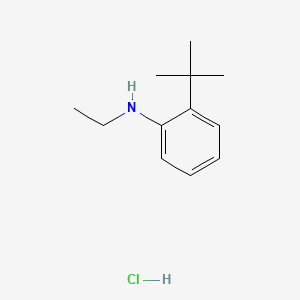
2-tert-butyl-N-ethylanilinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-N-ethylanilinehydrochloride is an organic compound that features a tert-butyl group and an ethyl group attached to an aniline ring
Méthodes De Préparation
The synthesis of 2-tert-butyl-N-ethylanilinehydrochloride typically involves the alkylation of 2-tert-butylaniline with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Analyse Des Réactions Chimiques
2-tert-butyl-N-ethylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Applications De Recherche Scientifique
2-tert-butyl-N-ethylanilinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein labeling due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-tert-butyl-N-ethylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The tert-butyl and ethyl groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological activity. The exact pathways and molecular targets can vary based on the context of its use .
Comparaison Avec Des Composés Similaires
2-tert-butyl-N-ethylanilinehydrochloride can be compared with other similar compounds such as:
2-tert-butylaniline: Lacks the ethyl group, which can affect its reactivity and applications.
N-ethylaniline: Lacks the tert-butyl group, leading to different steric and electronic properties.
2-tert-butyl-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group, which can influence its chemical behavior and applications.
Propriétés
Formule moléculaire |
C12H20ClN |
|---|---|
Poids moléculaire |
213.75 g/mol |
Nom IUPAC |
2-tert-butyl-N-ethylaniline;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-5-13-11-9-7-6-8-10(11)12(2,3)4;/h6-9,13H,5H2,1-4H3;1H |
Clé InChI |
ZTLQGXGXGCRELY-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=CC=C1C(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



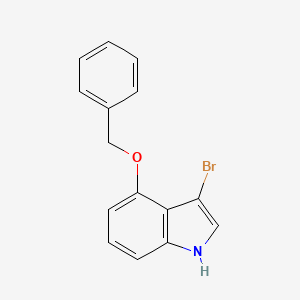
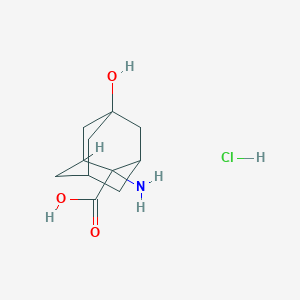
![4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)

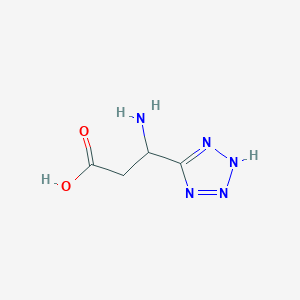
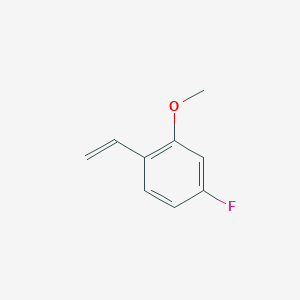
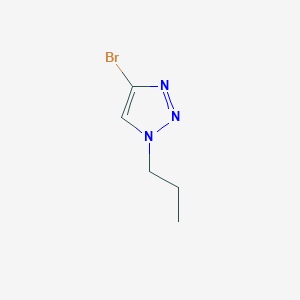
![3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride](/img/structure/B13552809.png)

![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13552819.png)


